molecular formula C15H19NO3S B2500153 ethyl2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate CAS No. 2407479-98-3

ethyl2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Cat. No.: B2500153
CAS No.: 2407479-98-3
M. Wt: 293.38
InChI Key: WIKCTPYLPWPZQS-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a synthetic organic compound with a molecular weight of 293.39 g/mol It is characterized by the presence of a benzothiophene ring, a cyclopropaneamido group, and an ethyl ester functional group

Preparation Methods

The synthesis of ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate typically involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amido group, where nucleophiles such as amines or thiols can replace the cyclopropane group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-19-15(18)10-5-6-12-11(7-10)8-13(20-12)16-14(17)9-3-4-9/h8-10H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKCTPYLPWPZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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